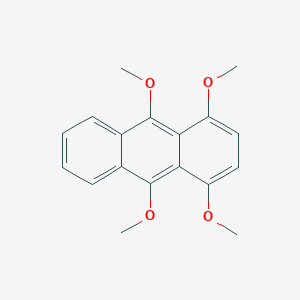
1,4,9,10-Tetramethoxyanthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,9,10-Tetramethoxyanthracene (TMA) is a polycyclic aromatic hydrocarbon (PAH) compound that belongs to the anthracene family. TMA has four methoxy groups attached to the anthracene ring, making it a highly substituted compound. TMA is a fluorescent compound that has been widely used in scientific research applications due to its unique properties.
作用机制
1,4,9,10-Tetramethoxyanthracene is a highly substituted compound that is capable of undergoing photochemical reactions. 1,4,9,10-Tetramethoxyanthracene can absorb light in the ultraviolet and visible regions of the spectrum and can undergo intersystem crossing to form a triplet state. The triplet state of 1,4,9,10-Tetramethoxyanthracene can react with molecular oxygen to form singlet oxygen, which is a highly reactive species that can cause oxidative damage to biological molecules.
生化和生理效应
1,4,9,10-Tetramethoxyanthracene has been shown to have a variety of biochemical and physiological effects. 1,4,9,10-Tetramethoxyanthracene has been shown to induce apoptosis in cancer cells and has been shown to inhibit the growth of cancer cells. 1,4,9,10-Tetramethoxyanthracene has been shown to have antioxidant properties and has been shown to protect against oxidative damage in biological systems. 1,4,9,10-Tetramethoxyanthracene has been shown to have anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
1,4,9,10-Tetramethoxyanthracene has several advantages for use in lab experiments. 1,4,9,10-Tetramethoxyanthracene is a highly fluorescent compound that can be easily detected and quantified. 1,4,9,10-Tetramethoxyanthracene is a stable compound that can be stored for long periods of time without degradation. 1,4,9,10-Tetramethoxyanthracene is a versatile compound that can be used in a variety of scientific research applications.
However, 1,4,9,10-Tetramethoxyanthracene also has some limitations for use in lab experiments. 1,4,9,10-Tetramethoxyanthracene is a highly substituted compound that can be difficult to synthesize. 1,4,9,10-Tetramethoxyanthracene can be toxic to biological systems at high concentrations. 1,4,9,10-Tetramethoxyanthracene can also undergo photochemical reactions that can interfere with biological assays.
未来方向
There are several future directions for the use of 1,4,9,10-Tetramethoxyanthracene in scientific research. 1,4,9,10-Tetramethoxyanthracene can be used as a fluorescent probe for the detection of reactive oxygen species in biological systems. 1,4,9,10-Tetramethoxyanthracene can be used as a photosensitizer in photodynamic therapy for the treatment of cancer. 1,4,9,10-Tetramethoxyanthracene can be used in the study of protein aggregation and the formation of amyloid fibrils. 1,4,9,10-Tetramethoxyanthracene can also be used in the development of new antioxidant and anti-inflammatory compounds.
Conclusion:
In conclusion, 1,4,9,10-Tetramethoxyanthracene is a highly substituted compound that has been widely used in scientific research applications. 1,4,9,10-Tetramethoxyanthracene has unique fluorescent properties that make it a valuable tool for the detection of reactive oxygen species and the study of protein aggregation. 1,4,9,10-Tetramethoxyanthracene has several advantages for use in lab experiments, but also has some limitations. There are several future directions for the use of 1,4,9,10-Tetramethoxyanthracene in scientific research, including the development of new antioxidant and anti-inflammatory compounds.
合成方法
1,4,9,10-Tetramethoxyanthracene can be synthesized using a variety of methods, including the Pechmann condensation reaction, Friedel-Crafts acylation reaction, and the Wurster's Blue reaction. The Pechmann condensation reaction involves the reaction of resorcinol with an aldehyde in the presence of a Lewis acid catalyst to form 1,4,9,10-Tetramethoxyanthracene. The Friedel-Crafts acylation reaction involves the reaction of anthracene with an acid chloride in the presence of a Lewis acid catalyst to form 1,4,9,10-Tetramethoxyanthracene. The Wurster's Blue reaction involves the reaction of anthraquinone with dimethyl sulfate in the presence of an alkali to form 1,4,9,10-Tetramethoxyanthracene.
科学研究应用
1,4,9,10-Tetramethoxyanthracene has been widely used in scientific research applications due to its unique fluorescent properties. 1,4,9,10-Tetramethoxyanthracene has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) and singlet oxygen. 1,4,9,10-Tetramethoxyanthracene has also been used as a photosensitizer in photodynamic therapy (PDT) for the treatment of cancer. 1,4,9,10-Tetramethoxyanthracene has been used as a fluorescent probe for the detection of amyloid fibrils and has been used in the study of protein aggregation.
属性
CAS 编号 |
106752-92-5 |
|---|---|
产品名称 |
1,4,9,10-Tetramethoxyanthracene |
分子式 |
C18H18O4 |
分子量 |
298.3 g/mol |
IUPAC 名称 |
1,4,9,10-tetramethoxyanthracene |
InChI |
InChI=1S/C18H18O4/c1-19-13-9-10-14(20-2)16-15(13)17(21-3)11-7-5-6-8-12(11)18(16)22-4/h5-10H,1-4H3 |
InChI 键 |
ZGXOFFYTQJJDIN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C2=C(C3=CC=CC=C3C(=C12)OC)OC)OC |
规范 SMILES |
COC1=CC=C(C2=C(C3=CC=CC=C3C(=C12)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




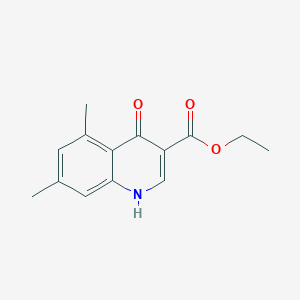

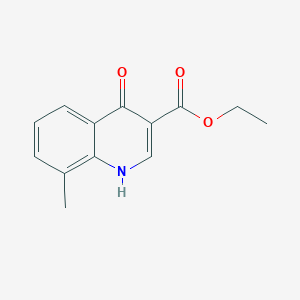
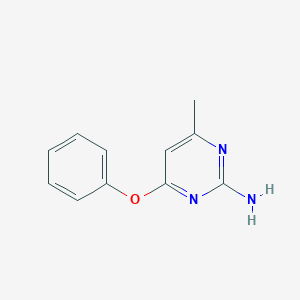

![3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B187730.png)

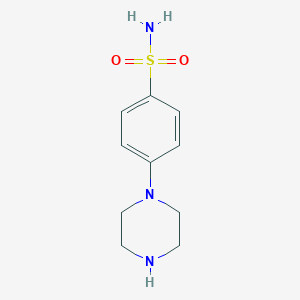
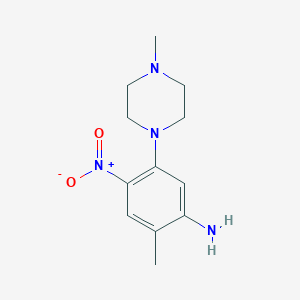
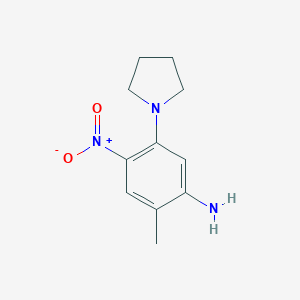
![2-{[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]amino}ethanol](/img/structure/B187738.png)

